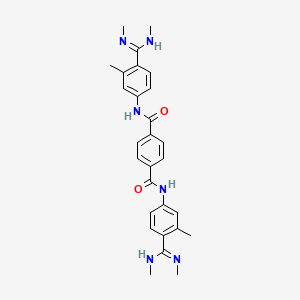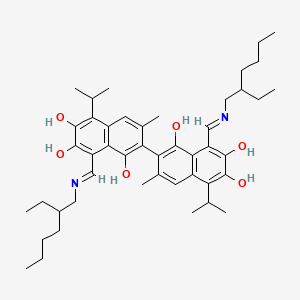
Propanamide, 3-(9-acridinylamino)-N-(2-(9-acridinylamino)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 3-(9-acridinylamino)-N-(2-(9-acridinylamino)ethyl)- is a compound that features prominently in the field of medicinal chemistry. This compound is part of the acridine family, known for its diverse biological activities, including anticancer properties. The structure of this compound includes two acridine moieties, which are known to intercalate with DNA, thereby disrupting cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-(9-acridinylamino)-N-(2-(9-acridinylamino)ethyl)- typically involves a multi-step process. One common method includes the reaction of acridine derivatives with appropriate amines under controlled conditions. For instance, the synthesis might start with the preparation of 9-acridinylamine, which is then reacted with ethylamine to form the desired product. The reaction conditions often involve the use of solvents like chloroform or methanol and may require purification steps such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, scaled up for mass production. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, 3-(9-acridinylamino)-N-(2-(9-acridinylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the acridine moieties, potentially altering the compound’s biological activity.
Substitution: The compound can undergo substitution reactions, where functional groups on the acridine rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield acridine N-oxides, while reduction could produce dihydroacridine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophiles employed.
Wissenschaftliche Forschungsanwendungen
Propanamide, 3-(9-acridinylamino)-N-(2-(9-acridinylamino)ethyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound’s ability to intercalate with DNA makes it useful in studying DNA interactions and mechanisms.
Industry: While specific industrial applications are less documented, its derivatives may be used in the development of dyes and other chemical products.
Wirkmechanismus
The mechanism by which Propanamide, 3-(9-acridinylamino)-N-(2-(9-acridinylamino)ethyl)- exerts its effects primarily involves DNA intercalation. The acridine moieties insert between DNA base pairs, disrupting the DNA structure and inhibiting essential cellular processes such as replication and transcription. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide): Known for its DNA intercalating properties and anticancer activity.
Mitoxantrone: A synthetic anthracenedione with similar DNA intercalating properties.
Uniqueness
Propanamide, 3-(9-acridinylamino)-N-(2-(9-acridinylamino)ethyl)- is unique due to its dual acridine structure, which may enhance its DNA intercalating ability and potentially increase its efficacy as an anticancer agent compared to other single acridine derivatives .
Eigenschaften
CAS-Nummer |
94731-71-2 |
|---|---|
Molekularformel |
C31H27N5O |
Molekulargewicht |
485.6 g/mol |
IUPAC-Name |
3-(acridin-9-ylamino)-N-[2-(acridin-9-ylamino)ethyl]propanamide |
InChI |
InChI=1S/C31H27N5O/c37-29(17-18-33-30-21-9-1-5-13-25(21)35-26-14-6-2-10-22(26)30)32-19-20-34-31-23-11-3-7-15-27(23)36-28-16-8-4-12-24(28)31/h1-16H,17-20H2,(H,32,37)(H,33,35)(H,34,36) |
InChI-Schlüssel |
ANMGPWBYEPGATL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)NCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


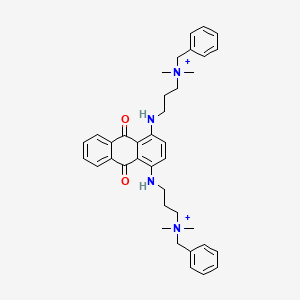
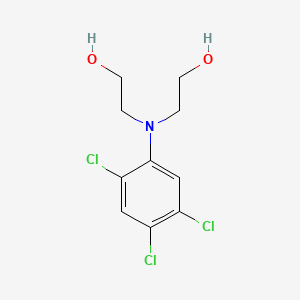

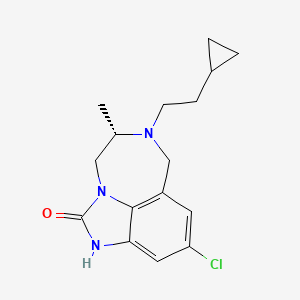
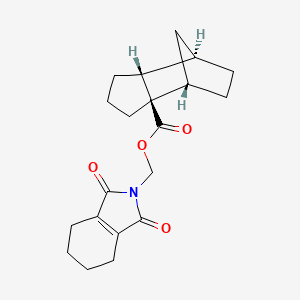
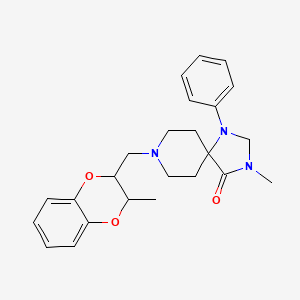
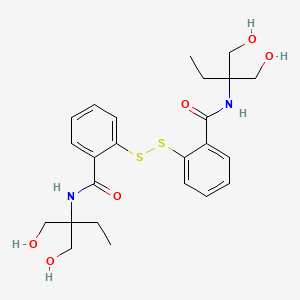
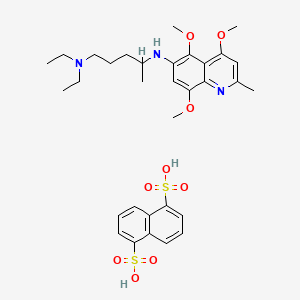
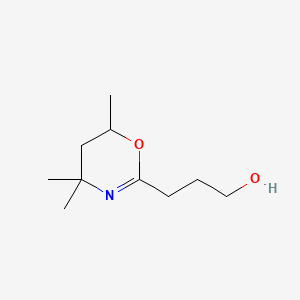
![2,3,6-Naphthalenetrisulfonic acid, 8,8'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt](/img/structure/B12790420.png)
